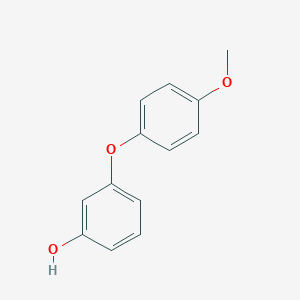

3-(4-Methoxyphenoxy)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Methoxyphenoxy)phenol is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Methoxyphenoxy)phenol, and how do electron-donating substituents influence reaction efficiency?

- Methodology : Utilize Ullmann-type coupling or nucleophilic aromatic substitution, leveraging the electron-donating methoxy group to enhance phenolic oxygen nucleophilicity. Microwave-assisted synthesis (195°C, 30s reaction time) or continuous flow systems improve yield and reduce side products . Monitor reaction progress via TLC or HPLC, and confirm purity with NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted aromatic systems .

- IR : Confirm ether (C-O-C, ~1250 cm⁻¹) and phenolic O-H (broad ~3300 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How stable is this compound under varying storage conditions, and what decomposition products should be monitored?

- Methodology : Store in anhydrous, inert environments (argon atmosphere) at −20°C to prevent oxidation of the methoxy or phenolic groups. Assess stability via accelerated aging studies (40–60°C) with periodic HPLC analysis. Monitor for quinone formation (oxidation) or ether cleavage products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Purity Assessment : Use HPLC (>95% purity threshold) and elemental analysis to exclude impurities as confounding factors .

- Structural Analog Screening : Compare activity across analogs (e.g., chloro/fluoro substituents) to identify pharmacophore requirements .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to minimize variability .

Q. What strategies optimize this compound’s reactivity in bioconjugation or targeted drug delivery systems?

- Methodology : Functionalize the phenolic -OH group via sulfonation ([3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride) for amine-reactive bioconjugation. Use coupling agents (e.g., HOBt, DIPEA) in anhydrous DMF at 0–4°C to minimize hydrolysis. Validate conjugation efficiency via MALDI-TOF or fluorescence quenching assays .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodology : Perform DFT calculations to map electron density distributions, highlighting activation/deactivation effects of the methoxy and phenolic groups. Validate predictions experimentally using nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), followed by LC-MS to identify major products .

Q. How does this compound interact with biological targets (e.g., enzymes, receptors), and what computational tools predict binding modes?

- Methodology :

属性

分子式 |

C13H12O3 |

|---|---|

分子量 |

216.23 g/mol |

IUPAC 名称 |

3-(4-methoxyphenoxy)phenol |

InChI |

InChI=1S/C13H12O3/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9,14H,1H3 |

InChI 键 |

CEFBIIZQGVDFTI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。